6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine
Description
Structural Characterization and Nomenclature
The structural characterization of this compound reveals a complex molecular architecture that exemplifies advanced fluorinated heterocycle design. According to database records, the compound possesses the molecular formula C₁₂H₇F₅N₂O with a molecular weight of 290.19 grams per mole. The molecule consists of two pyridine rings connected through a direct carbon-carbon bond, with the primary pyridine ring bearing both difluoromethoxy and trifluoromethyl substituents, while the secondary ring contributes to the overall conjugated system.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the substitution pattern and connectivity. The base name identifies the compound as a pyridine derivative, with numerical locants indicating the specific positions of substitution. The difluoromethoxy group is positioned at the 6-position of the primary pyridine ring, while the trifluoromethyl group occupies the 2-position, and the pyridin-3-yl substituent is located at the 3-position. This naming system provides unambiguous identification of the molecular structure and enables precise communication within the scientific community.
The three-dimensional conformational characteristics of this compound reflect the steric and electronic influences of the multiple fluorinated substituents. The difluoromethoxy group introduces both steric bulk and electronic effects through the electronegative fluorine atoms, while the trifluoromethyl group contributes additional electron-withdrawing character and conformational constraints. The connectivity between the two pyridine rings creates a bipyridine system that can adopt various conformational states depending on the rotational freedom around the inter-ring bond.
Spectroscopic characterization techniques provide detailed insights into the molecular structure and bonding patterns within this compound. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, offers valuable information about the chemical environments of the multiple fluorine atoms present in the molecule. The difluoromethoxy group typically exhibits characteristic chemical shifts that distinguish it from the trifluoromethyl group, enabling unambiguous structural assignment. Infrared spectroscopy reveals the presence of characteristic carbon-fluorine stretching vibrations, while mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure.
Historical Development in Fluorinated Pyridine Chemistry
The historical development of fluorinated pyridine chemistry provides essential context for understanding the significance of compounds like this compound within the broader evolution of organofluorine chemistry. The journey toward complex polyfluorinated pyridines began with early investigations into perfluorinated aromatic systems, particularly perfluoropyridine, which was first synthesized in the early 1960s through defluorination of perfluoropiperidine using metal catalysts at high temperatures. These pioneering studies established the fundamental synthetic approaches that would later enable the development of more sophisticated fluorinated pyridine derivatives.
The advancement from simple fluorinated pyridines to complex polyfluorinated structures like this compound represents a significant evolution in synthetic methodology and strategic thinking. Early work by Chambers and colleagues in the mid-1960s developed the gold standard method for synthesizing perfluoropyridine by heating pentachloropyridine with anhydrous potassium fluoride in an autoclave, achieving yields of up to 83% under optimal conditions. This methodology established the foundation for later developments in selective fluorination techniques that would enable the preparation of regioselectively substituted fluorinated pyridines.
The development of trifluoromethylpyridine chemistry emerged as a crucial branch of fluorinated heterocycle research, driven by the recognition that trifluoromethylpyridine derivatives possess unique biological properties essential for agrochemical and pharmaceutical applications. The presence of fluorine atoms and pyridine rings within these molecular frameworks was found to bestow distinctive physical-chemical properties that made them invaluable as structural components in bioactive compounds. This recognition led to intensive research efforts focused on developing practical synthetic methods for introducing trifluoromethyl groups into pyridine systems.
The evolution toward difluoromethoxy-substituted pyridines represents a more recent development in fluorinated heterocycle chemistry, driven by the need for alternative fluorinated functional groups that could provide enhanced metabolic stability and improved physicochemical properties. Research into difluoromethyl ether synthesis gained momentum with the development of non-ozone-depleting synthetic methods that could replace traditional approaches using environmentally harmful reagents. The successful implementation of difluoromethyltriflate as a difluoromethylating agent marked a significant advance in this field, enabling the efficient preparation of difluoromethyl ethers under mild conditions with broad functional group tolerance.
The contemporary era of fluorinated pyridine chemistry has been characterized by the development of increasingly sophisticated synthetic strategies that enable precise control over substitution patterns and stereochemistry. Recent advances in meta-selective functionalization of pyridines have addressed long-standing challenges in regioselective synthesis, with researchers developing transition metal-catalyzed approaches that allow selective introduction of various functional groups at specific positions on the pyridine ring. These methodological advances have made possible the synthesis of complex compounds like this compound, which incorporate multiple fluorinated substituents in precisely defined arrangements.
The development of late-stage functionalization strategies has further expanded the synthetic accessibility of complex fluorinated pyridines, enabling the introduction of fluorinated groups into pre-existing molecular frameworks. These approaches have proven particularly valuable for pharmaceutical applications, where the ability to modify lead compounds through selective fluorination can provide enhanced biological activity or improved pharmaceutical properties. The evolution of these synthetic methodologies reflects the broader maturation of organofluorine chemistry as a sophisticated field capable of addressing complex synthetic challenges in modern drug discovery and development.
Properties
IUPAC Name |
6-(difluoromethoxy)-3-pyridin-3-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O/c13-11(14)20-9-4-3-8(7-2-1-5-18-6-7)10(19-9)12(15,16)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPIJCBLBRJAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a
Biological Activity
6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. The incorporation of fluorine atoms in organic compounds often enhances their biological activity due to increased lipophilicity and altered electronic properties, which can improve drug-target interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₈H₆F₅N O
- CAS Number : 1214332-87-2
- Molecular Weight : 213.14 g/mol
The presence of difluoromethoxy and trifluoromethyl groups contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that fluorinated pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that the introduction of fluorine atoms enhances the antibacterial efficacy of related compounds against various bacterial strains.
- In Vitro Studies : A series of pyridine derivatives were synthesized and evaluated for their antibacterial activity. Compounds with fluorine substitutions demonstrated improved inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .
- Biofilm Inhibition : The compound's ability to inhibit biofilm formation was also assessed. Biofilms are protective layers formed by bacterial colonies that complicate treatment efforts. The minimum biofilm inhibitory concentrations (MBICs) of certain derivatives were found to be substantially lower than their MICs, indicating strong anti-biofilm activity .
Antiviral Activity
Fluorinated compounds have been recognized for their antiviral properties as well. Studies suggest that the structural modifications introduced by fluorination can enhance the potency of antiviral agents by improving their binding affinity to viral targets.
- Mechanism of Action : The enhanced lipophilicity due to fluorination allows for better membrane penetration, which is crucial for antiviral efficacy .
- Case Studies : Specific derivatives have shown promise against viruses such as SARS-CoV-2, highlighting the importance of ongoing research into the antiviral potential of pyridine-based compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy group | Increases lipophilicity and enhances binding |
| Trifluoromethyl group | Improves potency against bacterial and viral targets |
| Positioning of fluorine | Critical for selectivity and potency modulation |
The presence of these fluorinated groups not only contributes to increased biological activity but also influences pharmacokinetic properties such as solubility and absorption.
Scientific Research Applications
Medicinal Chemistry
6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine has shown potential as a pharmaceutical intermediate. Its derivatives are being investigated for their efficacy against various diseases, including cancer and bacterial infections.
- Case Study : Research has indicated that compounds with similar structures exhibit inhibition of certain kinases involved in cancer progression. The trifluoromethyl group may enhance binding affinity to biological targets due to its electron-withdrawing nature, which stabilizes the interaction with active sites on enzymes.
Agrochemicals
The compound is also being explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide. Its unique chemical properties allow for selective targeting of plant pathways.
- Research Findings : Studies have demonstrated that modifications of the pyridine ring can lead to enhanced herbicidal activity, making it a candidate for development into new agricultural products.
Materials Science
In materials science, this compound can serve as a building block for creating novel polymers and materials with specific functionalities.
- Application Example : The incorporation of difluoromethoxy and trifluoromethyl groups into polymer backbones can impart desirable thermal and chemical stability, making them suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceutical agents targeting cancer and infections | Increased efficacy and selectivity |
| Agrochemicals | Formulation of herbicides and pesticides | Targeted action with reduced environmental impact |
| Materials Science | Synthesis of advanced polymers | Enhanced stability and performance |
Comparison with Similar Compounds
Positional Isomers
- 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS 1214343-66-4): This isomer differs in substituent positions: the difluoromethoxy group is at position 2, the pyridinyl group at position 4, and the trifluoromethyl group at position 3.
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS 1214326-39-2):
Despite sharing the same substituents as the target compound, the trifluoromethyl group is at position 6 instead of position 2. This positional swap may influence solubility and reactivity in cross-coupling reactions .
Halogen-Substituted Analogs
3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS 1214356-58-7):
Replacing the difluoromethoxy group with a chlorine atom reduces molecular weight to 258.63 g/mol and increases hydrophobicity. The chlorine atom enhances electrophilicity, making this compound more reactive in nucleophilic substitutions .2-Bromo-6-(difluoromethoxy)pyridine (CAS 317810-73-4):
The bromine substituent at position 2 facilitates Suzuki-Miyaura coupling reactions, enabling the synthesis of biaryl structures. This contrasts with the target compound, which lacks a halogen for cross-coupling .
Functional Group Variations
- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 387350-39-2): This derivative replaces the difluoromethoxy and pyridin-3-yl groups with an aminomethyl group.
- In contrast, the target compound’s trifluoromethyl group provides metabolic resistance .
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 290.19 | 6-OCF₂H, 3-pyridin-3-yl, 2-CF₃ | 2.8* |
| 3-Chloro-2-(pyridin-3-yl)-6-CF₃-pyridine | 258.63 | 3-Cl, 2-pyridin-3-yl, 6-CF₃ | 3.1* |
| 2-Bromo-6-OCF₂H-pyridine | 252.00 | 2-Br, 6-OCF₂H | 2.5* |
*Predicted using fragment-based methods.
Q & A
Q. What are the common synthetic routes for 6-(difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine, and what challenges arise during fluorination?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A key step is introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. For example, 3-bromo-2-(difluoromethoxy)pyridine can react with pyridin-3-ylboronic acid under Suzuki-Miyaura conditions (Pd catalysts, base) . Challenges include:
- Fluorination selectivity : Competing side reactions (e.g., overfluorination) require controlled reaction conditions (e.g., KF/DMSO for fluorination) .
- Stability of intermediates : The trifluoromethyl group may destabilize intermediates, necessitating low-temperature or inert-atmosphere protocols.
Key Tools : NMR (to track fluorine substitution) and HPLC (purity >98%) .
Q. How can researchers characterize the electronic effects of substituents (difluoromethoxy, trifluoromethyl) on the pyridine ring?
Methodological Answer: Use computational chemistry (DFT calculations) to map electron density and frontier molecular orbitals. For experimental validation:
- Hammett σ constants : Compare substituent effects on reaction rates (e.g., SNAr reactions).
- Spectroscopy : NMR chemical shifts indicate electron-withdrawing effects; trifluoromethyl groups typically deshield nearby protons in NMR .
Data Example : Trifluoromethyl groups increase ring electrophilicity, accelerating nucleophilic attacks at the 4-position .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during the introduction of bulky substituents (e.g., pyridin-3-yl)?
Methodological Answer:
- Catalyst Screening : Bulky ligands (e.g., XPhos) in Pd-catalyzed cross-couplings improve yields by reducing steric clashes .
- Solvent Effects : Polar aprotic solvents (DMAc, DMF) enhance solubility of aromatic intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) prevents premature decomposition .
Case Study : Suzuki coupling of 3-bromo-2-(difluoromethoxy)pyridine with pyridin-3-ylboronic acid achieved 78% yield using Pd(dppf)Cl/KPO in toluene/water .
Q. What strategies resolve contradictions in biological activity data for this compound in kinase inhibition assays?
Methodological Answer:
- Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Metabolite Analysis : LC-MS/MS detects active metabolites that may contribute to observed discrepancies (e.g., demethylation or oxidation products) .
- Crystallography : Resolve binding modes with kinase domains (e.g., CSF-1R) to clarify structure-activity relationships .
Example : Analogous pyrrolopyridine inhibitors show IC variability due to trifluoromethyl group orientation in the ATP-binding pocket .
Q. How can computational models predict metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to identify metabolic hotspots (e.g., difluoromethoxy cleavage).
- CYP450 Inhibition Assays : Microsomal incubations with NADPH quantify time-dependent degradation.
- Isotope Labeling : -labeling tracks metabolic pathways via PET imaging .
Data Insight : Difluoromethoxy groups resist hydrolysis better than methoxy, enhancing metabolic stability .
Experimental Design Considerations
Q. What analytical methods are critical for quantifying trace impurities in synthesized batches?
Methodological Answer:
Q. How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1N HCl/NaOH (40°C, 72 hrs) and monitor degradation via HPLC.
- Accelerated Stability : Store samples at 40°C/75% RH for 6 months; assess polymorphic transitions via XRD .
Key Finding : Trifluoromethyl groups enhance thermal stability (decomposition >200°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
